molecular formula C17H13NO6 B299687 N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B299687
M. Wt: 327.29 g/mol
InChI Key: PHZZQDWNAKFMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "MDBD" and is known to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MDBD is not fully understood, but it is believed to involve the formation of hydrogen bonds and π-π stacking interactions with nucleic acids. This interaction results in a change in the fluorescence properties of the compound, allowing it to be used as a probe for imaging and sensing.
Biochemical and Physiological Effects:
MDBD has been shown to have various biochemical and physiological effects. The compound has been reported to exhibit antitumor activity in vitro, suggesting its potential as a cancer treatment. Additionally, MDBD has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.

Advantages and Limitations for Lab Experiments

MDBD has several advantages for lab experiments, including its high selectivity for nucleic acids and its ability to be used as a fluorescent probe. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for imaging and sensing.

Future Directions

There are several future directions for research on MDBD. One potential area of study is the development of new derivatives of the compound with improved properties, such as increased selectivity and reduced toxicity. Additionally, MDBD could be used in combination with other probes and imaging techniques to study complex biological systems. Finally, the potential applications of MDBD in cancer treatment and other therapeutic areas warrant further investigation.
In conclusion, MDBD is a compound with significant potential for scientific research applications. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, MDBD has several advantages for lab experiments and has numerous future directions for research.

Synthesis Methods

MDBD can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with acetic anhydride in the presence of a catalyst. The resulting compound is then treated with hydroxylamine hydrochloride to obtain MDBD.

Scientific Research Applications

MDBD has been extensively studied for its potential applications in scientific research. One of the primary uses of MDBD is as a fluorescent probe for imaging biological samples. The compound has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structures and interactions. Additionally, MDBD has been used as a fluorescent sensor for detecting metal ions and other small molecules in biological samples.

properties

Product Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C17H13NO6

Molecular Weight

327.29 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H13NO6/c1-9(19)11-5-15-16(24-8-23-15)6-12(11)18-17(20)10-2-3-13-14(4-10)22-7-21-13/h2-6H,7-8H2,1H3,(H,18,20)

InChI Key

PHZZQDWNAKFMDF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)OCO4)OCO2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)OCO4)OCO2

Origin of Product

United States

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